molecular formula C11H12FNO B7864062 N-[2-(2-fluorophenyl)ethyl]prop-2-enamide

N-[2-(2-fluorophenyl)ethyl]prop-2-enamide

Cat. No.: B7864062
M. Wt: 193.22 g/mol
InChI Key: PRRZAHSPIWPTIG-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]prop-2-enamide is an organic compound characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]prop-2-enamide typically involves the reaction of 2-fluorophenylethylamine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluorophenylethylamine+acryloyl chlorideThis compound+HCl\text{2-fluorophenylethylamine} + \text{acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-fluorophenylethylamine+acryloyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the amide moiety may participate in hydrogen bonding and other interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)ethyl]prop-2-enamide
  • N-[2-(2-bromophenyl)ethyl]prop-2-enamide
  • N-[2-(2-methylphenyl)ethyl]prop-2-enamide

Uniqueness

N-[2-(2-fluorophenyl)ethyl]prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it distinct from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-2-11(14)13-8-7-9-5-3-4-6-10(9)12/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRZAHSPIWPTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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